7-(4-ethoxyphenyl)-3-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
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Description
7-(4-ethoxyphenyl)-3-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.12732577 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains
Mode of Action
It’s known that some triazolo[4,3-a]pyrazine derivatives exhibit antibacterial activities . These compounds may interact with bacterial cells, leading to changes that inhibit their growth or kill them. The specific interactions and resulting changes would depend on the exact structure of the compound and its targets.
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacterial cells, such as cell wall synthesis, protein synthesis, or dna replication . The downstream effects could include inhibited growth or death of the bacterial cells.
Pharmacokinetics
Similar compounds, such as triazolopyrazines, have been used in medicinal chemistry, suggesting they may have favorable pharmacokinetic properties
Result of Action
If it does indeed have antibacterial activity, it could lead to inhibited growth or death of bacterial cells
Action Environment
For example, one study found that a related compound was synthesized under low-temperature conditions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-(4-ethoxyphenyl)-3-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one are largely determined by its interactions with various biomolecules. It has been found to exhibit potential inhibitory activities towards c-Met/VEGFR-2 kinases . This suggests that it may interact with these enzymes, potentially altering their function and influencing biochemical reactions .
Cellular Effects
In terms of cellular effects, this compound has shown promising antiproliferative activities against various cancer cell lines, including A549, MCF-7, and HeLa . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound could bind to c-Met and VEGFR-2 proteins, which could explain its observed inhibitory activities .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits excellent antiproliferative activities against various cancer cell lines , suggesting that it may have long-term effects on cellular function.
Metabolic Pathways
Given its potential interactions with c-Met/VEGFR-2 kinases , it is possible that it may be involved in pathways related to these enzymes.
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-2-25-16-10-8-15(9-11-16)22-12-13-23-17(14-6-4-3-5-7-14)20-21-18(23)19(22)24/h3-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQWSMQQINSWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.